Methyl 3-amino-5-fluorophenylpropanoate

Description

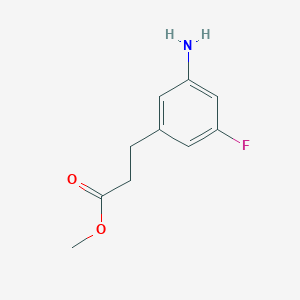

Methyl 3-amino-5-fluorophenylpropanoate is a methyl ester derivative of propanoic acid featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a fluorine atom at position 5.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl 3-(3-amino-5-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3 |

InChI Key |

CTBPZHBCJTXIPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-Amino-5-Fluorophenylpropanoate

Classical Synthetic Routes

The classical approach to synthesizing this compound typically involves multi-step organic synthesis starting from fluorinated aromatic aldehydes or related precursors.

Synthesis via Nitroester Intermediates

One common method involves the preparation of ethyl or methyl 3-(3-fluorophenyl)-2-nitropropanoate intermediates, followed by reduction to the corresponding amino esters. This method is adapted from procedures for synthesizing α-amino esters via condensation reactions involving aldehydes and nitroacetates.

- Step i: Preparation of dimethylacetals from 3-fluorobenzaldehyde or related fluorinated aldehydes under acidic ion-exchange resin catalysis.

- Step ii: Condensation of the dimethylacetals with ethyl or methyl nitroacetate in acetic anhydride at elevated temperatures (e.g., 140–190°C) to yield nitroacrylates.

- Step iii: Reduction of the nitro group to the amino group using suitable reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Step iv: Esterification or purification to obtain this compound.

This route yields the fluorinated amino ester with moderate to good yields, depending on reaction conditions and purification steps. For example, ethyl 3-(3-fluorophenyl)-2-nitropropanoate was obtained as an oil with yields ranging from less than 1% to about 16% depending on the specific conditions and purification methods used.

Table 1: Typical Reaction Conditions and Yields for Nitroester Route

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| i | 3-Fluorobenzaldehyde + DOWEX resin | Room temp | Overnight | N/A | Formation of dimethylacetal |

| ii | Ethyl nitroacetate + Acetic anhydride | 140–190°C | 3–8 hours | 0.9–16 | Condensation to nitroacrylate |

| iii | NaCNBH3 or catalytic hydrogenation | Room temp | Several hours | N/A | Reduction to amino ester |

| iv | Esterification (if needed) | Reflux | 1–2 hours | 76–98 | Conversion to methyl ester |

Enzymatic Synthesis and Resolution

Enzymatic methods have been developed to achieve efficient and stereoselective synthesis of fluorinated β-amino acid esters, including this compound.

Modified Rodionov Synthesis

Racemic β-amino acids can be synthesized by reacting the corresponding fluorinated aromatic aldehydes with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions. The resulting β-amino acids are then converted to their methyl ester hydrochloride salts by esterification with thionyl chloride in ethanol.

- This method yields racemic mixtures with high overall yields (76% to 98%).

- The enzymatic resolution of these racemates is performed using lipase PSIM, which selectively hydrolyzes one enantiomer, allowing isolation of the other in high enantiomeric excess.

Table 2: Enzymatic Resolution of this compound

| Entry | Lipase PSIM Concentration (mg/mL) | Enantiomeric Excess Substrate (%) | Enantiomeric Excess Product (%) | Conversion (%) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| 1 | 10 | 97 | 97 | 50 | >200 |

| 2 | 5 | 95 | 98 | 49 | >200 |

| 3 | 2 | 85 | 92 | 48 | 63 |

This enzymatic approach offers a mild, efficient, and stereoselective route to obtain enantiomerically enriched this compound.

Borono-Deamination Catalyzed Synthesis

A novel organo-catalyzed borono-deamination method has been reported for the synthesis of boronic acid esters from aromatic amines, which can be adapted for the preparation of fluorinated amino acid esters.

- The method employs tris(pentafluorophenyl)borane as a catalyst in acetonitrile under inert atmosphere.

- Aromatic amines, including fluorinated derivatives, are converted into boronic acid esters with high yields (up to 93%).

- Although this method primarily targets boronic acid esters, it provides a mild alternative for modifying aromatic amines and may be adapted for the synthesis of this compound derivatives.

This method involves mild reaction conditions (40–80°C) and short reaction times (15 minutes), followed by chromatographic purification.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Nitroester Intermediate Route | Established, straightforward for scale-up | Multi-step, moderate yields, harsh conditions | 0.9–16 (intermediate) | Racemic unless reduced stereoselectively |

| Enzymatic Resolution | High stereoselectivity, mild conditions | Requires enzyme, racemic starting material | 76–98 (overall) | High (E > 200) |

| Borono-Deamination Catalysis | Mild, high yields, novel approach | Mainly for boronic esters, adaptation needed | Up to 93 | Not directly applicable |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 3-(3-amino-5-fluorophenyl)propanol.

Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Methyl 3-(3-amino-5-fluorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-amino-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Detailed Analysis of Structural Differences

Aromatic vs. Heterocyclic Backbones

- Pyridine vs. Phenyl: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () replaces the phenyl ring with a pyridine, introducing a basic nitrogen atom. This modification enhances water solubility and may influence binding interactions in biological systems.

- Furan Integration: 3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid () incorporates a furan ring, a heterocycle with oxygen. This structure may improve metabolic stability compared to purely aromatic systems.

Substituent Effects

- In Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate (), the chloro (-Cl) and hydroxy (-OH) groups introduce steric bulk and hydrogen-bonding capacity, which could enhance target selectivity in drug design.

- Stereochemistry : The (S)-configuration in highlights the role of chirality in biological activity, a critical factor in pharmaceutical development.

Aliphatic vs. Aromatic Fluorination

- (R)-Methyl 2-amino-3,3,3-trifluoropropanoate () lacks an aromatic ring but features a fluorinated aliphatic chain. Such structures are often used to modulate metabolic stability and membrane permeability in small-molecule drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.